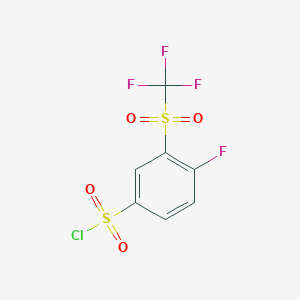

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O4S2/c8-18(15,16)4-1-2-5(9)6(3-4)17(13,14)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZOKHJRIIDLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719858 | |

| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027345-07-8 | |

| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride CAS number

An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl Chloride (CAS: 1027345-07-8)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a highly reactive and synthetically valuable compound identified by CAS number 1027345-07-8.[1] Developed in the early 21st century to meet the demand for advanced fluorinated reagents, this compound has become a cornerstone in medicinal chemistry and specialized organic synthesis.[1] Its unique structure, featuring two potent electron-withdrawing groups on the benzene ring, confers enhanced electrophilicity and thermal stability, making it a superior agent for the synthesis of complex sulfonamides and for polymer modification.[1][2] This document details the compound's chemical properties, provides a validated synthesis protocol, explores its primary applications with mechanistic insights, and outlines critical safety and handling procedures for researchers and drug development professionals.

Compound Profile and Physicochemical Properties

Nomenclature and Chemical Identifiers

The systematic naming and identification of this reagent are crucial for accurate sourcing and regulatory compliance. The IUPAC name, 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride, precisely describes its molecular architecture.[1]

| Identifier | Value | Source(s) |

| CAS Number | 1027345-07-8 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₃ClF₄O₄S₂ | [1][4] |

| Molecular Weight | 326.7 g/mol | [1] |

| Synonyms | EOS-62147, 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride | [3][4] |

| InChI Key | SYZOKHJRIIDLOQ-UHFFFAOYSA-N | [1][4] |

Physicochemical Characteristics

The physical properties of this compound dictate its handling and storage requirements. It is noted for its high reactivity, particularly its sensitivity to moisture.[1][2]

| Property | Value | Source(s) |

| Appearance | Solid | [4] |

| Purity | ≥95% | [4] |

| Thermal Stability | Decomposition temperature >200°C | [1] |

| Moisture Sensitivity | Exhibits moisture sensitivity; reacts with water. | [1][2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C. | [1] |

The Chemistry of Enhanced Reactivity

The exceptional utility of this compound stems directly from its unique electronic structure. The benzene ring is substituted with three highly electronegative moieties: a fluorine atom, a trifluoromethylsulfonyl group (-SO₂CF₃), and the sulfonyl chloride (-SO₂Cl) functional group itself.

The combined inductive electron-withdrawing effects of the para-fluoro and meta-trifluoromethylsulfonyl groups create a significant electron deficiency on the aromatic ring.[1][2] This deficiency strongly activates the sulfur atom of the sulfonyl chloride group, rendering it highly electrophilic and exceptionally susceptible to nucleophilic attack. This enhanced electrophilicity is the primary reason for its superior performance as a sulfonating agent, allowing reactions to proceed under milder conditions and with higher efficiency compared to less substituted analogs.[1]

Caption: Mechanism of sulfonamide formation.

Synthesis and Characterization

The synthesis of this reagent is a well-documented procedure involving the direct chlorosulfonation of a fluorinated precursor. The protocol described below is a reliable method for producing high-purity material.

Synthetic Workflow

The process begins with 1-fluoro-2-(trifluoromethanesulfonyl)benzene and proceeds through a high-temperature reaction followed by a careful aqueous workup to isolate the final product.

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[5]

Materials:

-

1-fluoro-2-(trifluoromethanesulfonyl)benzene (10.00 g, 43.83 mmol)

-

Chlorosulfuric acid (35.00 mL)

-

Dichloromethane (DCM)

-

Crushed ice and distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1-fluoro-2-(trifluoromethanesulfonyl)benzene (10.00 g) in chlorosulfuric acid (35.00 mL).

-

Heating: Heat the reaction mixture to 120°C and maintain for 5 hours.

-

Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and water (300 mL). Causality Note: This highly exothermic step neutralizes the reactive chlorosulfuric acid and precipitates the organic product.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 80 mL).

-

Washing: Combine the organic layers and wash with distilled water (2 x 200 mL) to remove residual acid.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: The resulting product (12.60 g, 88% yield) can often be used without further purification.[5]

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Analysis | Result | Source(s) |

| Mass Spec (ESI) | m/z = 307 [M-Cl+OH-H] | [5] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (m, 1H), 8.15 (m, 1H), 7.73 (m, 1H) | [5] |

Key Applications in Research and Development

Medicinal Chemistry and Drug Discovery

The primary application of this reagent is as a building block for novel sulfonamide-containing drug candidates.[1][2] The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. The high reactivity of this compound facilitates the efficient synthesis of diverse sulfonamide libraries for screening.

In a notable case study, the compound was utilized to synthesize a potent small-molecule inhibitor targeting the Bcl-2/Bcl-xL protein family, which is implicated in cancer cell survival.[2] This work demonstrated the compound's effectiveness in creating complex molecules with significant biological activity.[2]

Materials Science

Beyond pharmaceuticals, this reagent has applications in polymer science. It can be used to introduce sulfonic acid groups into polymer backbones.[1] This modification is particularly relevant for creating proton-exchange membranes used in fuel cells, where the sulfonic acid groups enhance proton conductivity.[1]

Safety, Handling, and Storage

Due to its high reactivity, this compound is a hazardous material that requires strict safety protocols.

Hazard Identification

The compound is classified as corrosive and water-reactive.[6][7]

| Hazard Class | Description | GHS Statement | Source(s) |

| Skin Corrosion | Causes severe skin burns. | H314 | [7][8] |

| Eye Damage | Causes serious eye damage. | H314 | [7][8] |

| Water Reactivity | Reacts with water, potentially violently. | EUH029 (Contact with water liberates toxic gas) | [9] |

Recommended Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[7][9] Eyewash stations and safety showers must be readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a face shield.[7][8] A lab coat is mandatory.

-

Handling: The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] Avoid contact with skin, eyes, and clothing.[7] Do not add water directly to the reagent.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably between 2-8 °C.[1] Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[7]

Conclusion

This compound is a powerful and versatile reagent whose value is defined by its chemically engineered reactivity. The strategic placement of electron-withdrawing groups makes it an indispensable tool for the efficient synthesis of complex sulfonamides in drug discovery and for the functionalization of advanced materials. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

- This compound | 1027345-07-8. (2023). Toronto Research Chemicals.

- 4-Fluoro-3-(trifluoromethyl)-benzenesulfonyl chloride.

- This compound | 1027345-07-8.Benchchem.

- This compound | 1027345-07-8.Alichem.

- Benzenesulfonyl chloride, 4-fluoro-3-[(trifluoromethyl)sulfonyl]-.CymitQuimica.

- This compound Synthesis.

- Safety Data Sheet for 3-(Trifluoromethyl)benzenesulfonyl chloride.Fisher Scientific.

- Preparation of 4-Fluoro-3-(trifluoromethylsulfonyl) benzenesulfonamide.Guidechem.

- Safety Data Sheet for 4-(Trifluoromethyl)benzenesulfonyl chloride.Fisher Scientific.

- Safety Data Sheet for 4-(Trifluoromethoxy)benzenesulfonyl chloride.Fisher Scientific.

Sources

- 1. Buy this compound | 1027345-07-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1027345-07-8 [amp.chemicalbook.com]

- 4. Benzenesulfonyl chloride, 4-fluoro-3-[(trifluoromethyl)sul… [cymitquimica.com]

- 5. This compound | 1027345-07-8 [chemicalbook.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.se [fishersci.se]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the demand for highly functionalized reagents that enable rapid access to complex molecular architectures is paramount. 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride has emerged as a significant building block, prized for its enhanced reactivity and the unique physicochemical properties it imparts to target molecules.[1] This technical guide provides an in-depth analysis of its core physical and chemical properties, established synthetic protocols, and its notable applications, particularly in the development of targeted therapeutics. The strategic placement of two potent electron-withdrawing groups—a fluorine atom and a trifluoromethylsulfonyl (-SO₂CF₃) group—on the benzenesulfonyl chloride scaffold dramatically enhances the electrophilicity of the sulfonyl sulfur, making it a superior reagent for the synthesis of sulfonamides and other key intermediates.[1]

Core Properties and Specifications

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective and safe utilization in a research setting. This section outlines the key characteristics of this compound.

Nomenclature and Structural Identifiers

The systematic IUPAC name, 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride, precisely describes its molecular structure.[1] For clarity and to avoid ambiguity with similar structures, it is crucial to reference its CAS number.

-

A Note on Structural Analogs: It is important to distinguish this compound from its close structural analog, 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride (CAS 1682-10-6), which lacks the second sulfonyl group. The presence of the trifluoromethylsulfonyl group in the title compound significantly increases its reactivity and alters its physical properties.[2][3]

`dot graph chemical_structure { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S1 [label="S", fontcolor="#202124", style=filled, fillcolor="#FBBC05"]; O1 [label="O", fontcolor="#202124", style=filled, fillcolor="#EA4335"]; O2 [label="O", fontcolor="#202124", style=filled, fillcolor="#EA4335"]; Cl [label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; S2 [label="S", fontcolor="#202124", style=filled, fillcolor="#FBBC05"]; O3 [label="O", fontcolor="#202124", style=filled, fillcolor="#EA4335"]; O4 [label="O", fontcolor="#202124", style=filled, fillcolor="#EA4335"]; C7 [label="C"]; F1 [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; F2 [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; F3 [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; F4 [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];

// Benzene ring with double bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents C1 -- S1; S1 -- O1 [len=0.7]; S1 -- O2 [len=0.7]; S1 -- Cl [len=1.2];

C3 -- S2; S2 -- O3 [len=0.7]; S2 -- O4 [len=0.7]; S2 -- C7 [len=1.2]; C7 -- F1 [len=0.8]; C7 -- F2 [len=0.8]; C7 -- F3 [len=0.8];

C4 -- F4;

// Positioning nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];

S1 [pos="0,2.5!"]; O1 [pos="-0.8,3.2!"]; O2 [pos="0.8,3.2!"]; Cl [pos="0,3.9!"];

S2 [pos="-2.3,-1!"]; O3 [pos="-2.1,-2!"]; O4 [pos="-3.1,-0.5!"]; C7 [pos="-3.2,-1.8!"]; F1 [pos="-2.8,-2.6!"]; F2 [pos="-4.0,-2.2!"]; F3 [pos="-3.6,-1.0!"];

F4 [pos="0,-2.2!"]; } ` Figure 1: Chemical Structure of the Compound.

Physical and Chemical Data

The quantitative data for this compound are summarized in the table below. The compound is a liquid at room temperature, characterized by its high density and moisture sensitivity.[1]

| Property | Value | Source(s) |

| CAS Number | 1027345-07-8 | [4] |

| Molecular Formula | C₇H₃ClF₄O₄S₂ | [4][5] |

| Molecular Weight | 326.67 g/mol | [4][5] |

| Appearance | Clear, pale amber/lime liquid | [4] |

| Boiling Point | 397.1 ± 42.0 °C (Predicted) | [4] |

| Density | 1.733 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as Dichloromethane and Ethyl Acetate. | [6] |

Reactivity, Synthesis, and Spectroscopic Characterization

Enhanced Electrophilicity and Reactivity

The chemical behavior of this compound is dominated by the highly electrophilic sulfonyl chloride group (-SO₂Cl). The reactivity of this functional group is significantly amplified by the strong, cumulative electron-withdrawing effects of the para-fluoro and meta-trifluoromethylsulfonyl substituents.[1] This electronic arrangement polarizes the sulfur-chlorine bond, making the sulfur atom exceptionally susceptible to nucleophilic attack. Consequently, it serves as a highly efficient reagent for sulfonylation reactions, particularly in the formation of sulfonamides with primary and secondary amines.

Recommended Synthetic Protocol

The synthesis of this compound is typically achieved via electrophilic chlorosulfonylation of a substituted benzene precursor. A reliable, field-proven protocol is detailed below.

Reaction: 1-fluoro-2-(trifluoromethanesulfonyl)benzene → this compound

Materials:

-

1-fluoro-2-(trifluoromethanesulfonyl)benzene (10.00 g, 43.83 mmol)

-

Chlorosulfuric acid (35.00 mL)

-

Dichloromethane (DCM)

-

Distilled water

-

Crushed ice

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 1-fluoro-2-(trifluoromethanesulfonyl)benzene (10.00 g) in chlorosulfuric acid (35.00 mL).

-

Heat the reaction mixture to 120°C and maintain this temperature for 5 hours.

-

After completion, cool the mixture and slowly pour it into a beaker containing crushed ice (100 g) and water (300 mL) with vigorous stirring. Caution: This quenching step is highly exothermic.

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 80 mL).

-

Combine the organic layers and wash them with distilled water (2 x 200 mL) to remove residual acid.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product, this compound, is often obtained in high yield (approx. 88%) and can be used in subsequent steps without further purification.[4]

Spectroscopic Characterization

Authenticating the structure and purity of the synthesized compound is critical. Key spectroscopic data are provided for reference.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (m, 1H), 8.15 (m, 1H), 7.73 (m, 1H).[4]

-

Mass Spectrometry (ESI): m/z = 307 [M-Cl+OH-H].[4] This fragment corresponds to the hydrolysis of the sulfonyl chloride to the sulfonic acid in the presence of trace water.

Application in Medicinal Chemistry: A Key Intermediate for Bcl-2 Inhibitors

A primary application of this compound is as a precursor for the synthesis of high-value pharmaceutical intermediates. Its reaction with an amine source, such as ammonium hydroxide, readily produces 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide (CAS 1027345-08-9), a critical building block in drug development.[7]

This sulfonamide is a documented intermediate in the synthesis of the potent anti-cancer agent Navitoclax (ABT-263) , a well-known inhibitor of the Bcl-2 family of anti-apoptotic proteins.[6][8] The sulfonamide moiety plays a crucial role in binding to the target protein, highlighting the importance of this reagent in accessing such therapeutic agents.

Experimental Protocol: Sulfonamide Formation

The conversion of the sulfonyl chloride to its corresponding primary sulfonamide is a cornerstone reaction, demonstrating its utility.

Procedure:

-

Dissolve the crude this compound in a suitable solvent such as isopropanol or ethyl acetate.[6]

-

Cool the solution to a low temperature (e.g., -78°C to -50°C) under an inert nitrogen atmosphere.

-

Slowly add a solution of ammonium hydroxide while maintaining the low temperature.

-

Allow the reaction to stir for approximately 1 hour.

-

Quench the reaction by the controlled addition of aqueous acid (e.g., 6M HCl).[6]

-

Warm the mixture to room temperature and perform a standard aqueous workup with extraction into an organic solvent like ethyl acetate.

-

The organic layer is then washed, dried, and concentrated to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.[6]

Safety, Handling, and Storage

As a highly reactive and corrosive compound, strict adherence to safety protocols is mandatory when handling this compound.

-

Hazard Classification: The compound is classified as corrosive. It causes severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. It is moisture-sensitive and may react violently with water or alcohols.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon). Recommended storage temperature is between 2-8°C.[1][4]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not use water to clean up spills.

Conclusion

This compound is a powerful and versatile reagent for advanced organic synthesis. Its heightened electrophilicity, driven by dual electron-withdrawing substituents, makes it an exemplary choice for constructing sulfonamide linkages. Its demonstrated role as a key intermediate in the synthesis of clinically relevant molecules, such as Bcl-2 inhibitors, underscores its importance to researchers, scientists, and drug development professionals. Proper understanding of its properties, handling requirements, and reaction protocols is essential for leveraging its full synthetic potential.

References

- Google Cloud. (2023, August 16). Buy this compound | 1027345-07-8.

-

Fauber, B. P., et al. (2019). Synthetic Routes for Venetoclax at Different Stages of Development. ACS Publications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

-

AA Blocks. (2019, November 28). A Zinc Catalyzed C(sp3)@C(sp2) Suzuki–Miyaura Cross-Coupling Reaction Mediated by Aryl-Zincates. Retrieved from [Link]

-

ResearchGate. (2025, August 10). The Discovery of Navitoclax, a Bcl-2 Family Inhibitor. Retrieved from [Link]

- Google Patents. (n.d.). EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.

-

National Center for Biotechnology Information. (2011, June 7). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved from [Link]

Sources

- 1. Buy this compound | 1027345-07-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 1027345-07-8 [chemicalbook.com]

- 5. Benzenesulfonyl chloride, 4-fluoro-3-[(trifluoromethyl)sul… [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

A Senior Application Scientist's Technical Guide to 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Powerhouse Reagent in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the demand for highly functionalized and reactive building blocks is perpetual. 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride (CAS No. 1027345-07-8) has emerged as a pivotal reagent, distinguished by its unique electronic properties and synthetic versatility.[1] This guide provides an in-depth exploration of its chemical architecture, reactivity, synthesis, and applications, offering field-proven insights for its effective utilization in research and development. The strategic placement of three distinct functional groups—a sulfonyl chloride, a trifluoromethylsulfonyl (triflyl) group, and a fluorine atom—on a benzene ring creates a molecule with exceptionally high electrophilicity and tunable reactivity, making it a valuable tool for constructing complex molecular frameworks.[1][2]

Molecular Architecture and Physicochemical Properties

The efficacy of this compound as a reagent is fundamentally rooted in its molecular structure. A thorough understanding of its components is crucial for predicting its behavior in chemical transformations.

Structural Analysis

The molecule's architecture is characterized by a benzene ring substituted with three key functional groups:

-

Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site for nucleophilic attack. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This group is the gateway to forming sulfonamides, sulfonate esters, and other sulfur-containing linkages.[1]

-

Trifluoromethylsulfonyl (-SO₂CF₃): Also known as a triflyl group, this is one of the most powerful electron-withdrawing groups in organic chemistry.[2] Its presence meta to the sulfonyl chloride significantly enhances the electrophilicity of the reactive sulfur center, making the compound more reactive than standard benzenesulfonyl chlorides.[2]

-

Fluorine (-F): Positioned para to the sulfonyl chloride, the fluorine atom also contributes to the electron-withdrawing nature of the aromatic ring through its inductive effect.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is provided below. These parameters are essential for experimental design, particularly for determining appropriate solvents and reaction conditions.

| Property | Value | Source |

| CAS Number | 1027345-07-8 | [3] |

| Molecular Formula | C₇H₃ClF₄O₄S₂ | [4] |

| Molecular Weight | 326.67 g/mol | [4] |

| Appearance | Solid | [4] |

| Boiling Point | 92 °C at 0.8 mmHg | [1] |

| Density | ~1.603 g/cm³ at 20 °C | [1] |

| Moisture Sensitivity | Yes | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective laboratory-scale synthesis is outlined below.

Synthetic Pathway

The synthesis typically starts from 1-fluoro-2-(trifluoromethanesulfonyl)benzene, which undergoes chlorosulfonation.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures and provides a reliable method for the synthesis of the title compound.[3][5]

Materials:

-

1-Fluoro-2-(trifluoromethanesulfonyl)benzene

-

Chlorosulfuric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Crushed ice and distilled water

Procedure:

-

In a fume hood, dissolve 1-fluoro-2-(trifluoromethanesulfonyl)benzene (10.00 g, 43.83 mmol) in chlorosulfuric acid (35.00 mL).[3]

-

Heat the reaction mixture to 120°C and maintain this temperature for 5 hours.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and water (300 mL) with stirring.[3]

-

Extract the aqueous mixture with dichloromethane (2 x 80 mL).[3]

-

Combine the organic phases and wash with distilled water (2 x 200 mL).[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[3]

Expected Yield: Approximately 88%[3].

Mechanistic Rationale

The chlorosulfonation reaction is an electrophilic aromatic substitution. The highly acidic and reactive nature of chlorosulfuric acid allows for the direct introduction of the chlorosulfonyl group onto the aromatic ring. The trifluoromethylsulfonyl group is a strong meta-director, and the fluorine is an ortho, para-director. In this case, the substitution occurs at the position para to the fluorine and meta to the trifluoromethylsulfonyl group, leading to the desired product.

Reactivity and Applications in Drug Discovery

The high reactivity of this compound makes it a valuable reagent for introducing the corresponding arylsulfonyl moiety into a wide range of molecules.

Formation of Sulfonamides

The most common application of this reagent is in the synthesis of sulfonamides through reaction with primary or secondary amines.[1] Sulfonamides are a key functional group in a vast number of pharmaceuticals.

Role in the Synthesis of Bcl-2/Bcl-xL Inhibitors

A significant application of this compound is in the development of potent inhibitors of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are crucial targets in cancer therapy.[2] The trifluoromethylsulfonyl group has been identified as an effective bioisostere for other functional groups, enhancing the binding affinity of small molecules to these protein targets.[2] Derivatives synthesized from this compound have demonstrated impressive inhibitory activity against cancer cell growth, with IC₅₀ values in the low nanomolar range.[2]

Spectroscopic Characterization

Confirmation of the structure of this compound is typically achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | Observed Signals (DMSO-d₆) | Source |

| ¹H NMR (400 MHz) | δ 8.25 (m, 1H), 8.15 (m, 1H), 7.73 (m, 1H) | [3] |

| Mass Spectrum (ESI) | m/z = 307 [M-Cl+OH-H] | [3] |

Interpretation:

-

¹H NMR: The three signals in the aromatic region correspond to the three protons on the benzene ring. The complex multiplicity ("m") is due to coupling between the protons and with the fluorine atom.

-

Mass Spectrometry: The observed mass corresponds to the parent molecule where the chlorine atom has been substituted by a hydroxyl group and subsequently deprotonated, a common fragmentation pattern for sulfonyl chlorides in electrospray ionization.

Safety, Handling, and Storage

As a highly reactive and corrosive compound, strict adherence to safety protocols is paramount when handling this compound.

-

Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[6][7] It may also react violently with water and alcohols.[1]

-

Handling: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Storage: Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1][8] Recommended storage temperature is between 2-8°C.[1]

Conclusion

This compound is a testament to the power of strategic molecular design. The convergence of three potent electron-withdrawing groups on a single aromatic ring creates a highly reactive and versatile building block. Its successful application in the synthesis of high-affinity protein inhibitors underscores its importance in modern drug discovery.[2] For the research scientist, a comprehensive understanding of its structure, reactivity, and handling requirements is the key to unlocking its full synthetic potential.

References

-

Chembuy. Buy this compound | 1027345-07-8. [Link]

-

LookChem. 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride. [Link]

-

Royal Society of Chemistry. Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 4-Fluoro-3-(TRIFluoroMETHYL)Benzenesulphonyl Chloride. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride. [Link]

-

Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

-

Angene Chemical. Safety Data Sheet - 4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride. [Link]

-

AHH Chemical Co., Ltd. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE CAS#: 1682-10-6. [Link]

Sources

- 1. Buy this compound | 1027345-07-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1027345-07-8 [chemicalbook.com]

- 4. Benzenesulfonyl chloride, 4-fluoro-3-[(trifluoromethyl)sul… [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.se [fishersci.se]

- 8. fishersci.com [fishersci.com]

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride molecular weight

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the core physicochemical properties, synthesis, reactivity, and critical applications of this versatile building block, grounded in established scientific principles and methodologies.

Core Physicochemical Properties and Structure

This compound (CAS Number: 1027345-07-8) is a highly functionalized aromatic compound that has gained prominence as a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1] Its structure is distinguished by the presence of two powerful electron-withdrawing groups on the benzene ring: a fluorine atom and a trifluoromethylsulfonyl (-SO₂CF₃) group. These substituents, combined with the reactive sulfonyl chloride (-SO₂Cl) moiety, create a unique electronic profile that dictates its reactivity and utility.

The precise molecular weight and other key identifiers are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₄O₄S₂ | [2] |

| Molecular Weight | 326.7 g/mol | [1][2] |

| CAS Number | 1027345-07-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)F | [1] |

| Physical Form | Solid | [2] |

Molecular Structure Visualization

The arrangement of the functional groups on the phenyl ring is critical to the compound's reactivity. The trifluoromethylsulfonyl and sulfonyl chloride groups are positioned meta to each other, while the fluorine is para to the sulfonyl chloride.

Caption: 2D structure of this compound.

Synthesis Protocol and Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective method involves the direct chlorosulfonylation of a pre-functionalized benzene ring.

Experimental Protocol: Synthesis from 1-fluoro-2-(trifluoromethanesulfonyl)benzene

This procedure is adapted from established methods in organic synthesis.[3][4]

Step 1: Chlorosulfonylation

-

In a reactor equipped for mechanical stirring, heating, and nitrogen blanketing, charge 1-fluoro-2-(trifluoromethanesulfonyl)benzene (1.0 eq).

-

Slowly add chlorosulfuric acid (approx. 8 eq) to the starting material while maintaining a low temperature.

-

Once the addition is complete, heat the reaction mixture to 120°C. The rationale for this high temperature is to overcome the significant deactivation of the aromatic ring towards electrophilic aromatic substitution, caused by the potent electron-withdrawing effects of the existing fluoro and trifluoromethylsulfonyl groups.

-

Maintain the reaction at 120°C for approximately 5-22 hours, monitoring for completion via HPLC or TLC.[3][4]

Step 2: Work-up and Isolation

-

After completion, cool the reaction mixture to room temperature.

-

In a separate vessel, prepare a mixture of crushed ice and water.

-

Slowly and cautiously pour the reaction mixture into the ice/water slurry. This step must be performed with extreme care due to the highly exothermic and violent reaction of residual chlorosulfuric acid with water. This quench serves to precipitate the organic product and neutralize the strong acid.

-

Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane (2x volumes).[3]

-

Combine the organic phases and wash sequentially with distilled water (2x volumes) to remove any remaining acid.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent reactions without further purification.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Reactivity and Key Applications in Drug Discovery

The chemical behavior of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. The combined inductive (-I) and mesomeric (-M) electron-withdrawing effects of the -F and -SO₂CF₃ groups further enhance this electrophilicity, making the compound an exceptionally reactive reagent for nucleophilic substitution.[1]

Formation of Sulfonamides

The primary application of this compound in medicinal chemistry is its reaction with primary or secondary amines to form sulfonamides. The sulfonamide functional group is a privileged scaffold in drug design, present in a wide array of approved drugs.

This reactivity makes the title compound a valuable building block for generating libraries of novel drug candidates. For instance, it has been instrumental in the synthesis of potent inhibitors of the Bcl-2 and Bcl-xL proteins, which are key regulators of apoptosis and are significant targets in cancer therapy.[5] The derivatives created using this building block have demonstrated inhibitory activity in the low nanomolar range.[5] The strategic inclusion of fluorine and fluorinated groups is a growing trend in drug discovery to modulate physicochemical properties like lipophilicity and metabolic stability.[6]

General Reaction Scheme: Sulfonamide Synthesis

Caption: General reaction forming a sulfonamide derivative.

Safety, Handling, and Storage

As a highly reactive sulfonyl chloride, this compound presents significant hazards and must be handled with appropriate precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[7]

| Hazard Information | Details |

| GHS Pictogram | Corrosion (GHS05) |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage. |

| Precautionary Statement | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |

Handling:

-

All manipulations should be performed in a certified chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of any dust or vapors.

-

The compound is moisture-sensitive and may react violently with water or alcohols.[1]

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong bases.

Conclusion

This compound is a high-value, reactive intermediate with significant applications in modern drug discovery and organic synthesis. Its unique electronic properties, conferred by multiple electron-withdrawing groups, make it an excellent electrophile for the construction of complex sulfonamide-containing molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage its potential in developing next-generation therapeutics.

References

-

4-Fluoro-3-(TRIFluoroMETHYL)Benzenesulphonyl Chloride. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed, National Library of Medicine. [Link]

Sources

- 1. Buy this compound | 1027345-07-8 [smolecule.com]

- 2. Benzenesulfonyl chloride, 4-fluoro-3-[(trifluoromethyl)sul… [cymitquimica.com]

- 3. This compound | 1027345-07-8 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl Chloride

Abstract

This technical guide provides an in-depth analysis of 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride (CAS No: 1027345-07-8), a highly functionalized aromatic sulfonyl chloride. The presence of two distinct, strongly electron-withdrawing groups—a fluorine atom and a trifluoromethylsulfonyl moiety—on the benzene ring imparts unique chemical properties and reactivity to this molecule. This guide will detail its chemical identity, physicochemical properties, a validated synthesis protocol, core reactivity principles, and its significant applications as a building block in modern medicinal chemistry and organic synthesis. The content is tailored for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile reagent.

Chemical Identity and Physicochemical Properties

This compound is a key synthetic intermediate whose structure is defined by a benzene ring substituted at the 1, 3, and 4 positions. The systematic IUPAC name, 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride , precisely describes its structure: a benzenesulfonyl chloride core with a fluorine substituent at the 4-position (para) and a trifluoromethylsulfonyl group at the 3-position (meta).[1]

1.1. Compound Identification

| Identifier | Value |

| IUPAC Name | 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride |

| Synonyms | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride, 4-fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride[1][2] |

| CAS Number | 1027345-07-8[1][3] |

| Molecular Formula | C₇H₃ClF₄O₄S₂ |

| Molecular Weight | 326.68 g/mol |

1.2. Physicochemical Properties

The physical properties of this compound are largely dictated by its functional groups. It is a dense liquid that is highly sensitive to moisture due to the reactive sulfonyl chloride moiety.

| Property | Value | Source |

| Appearance | Clear to light yellow liquid | [1] |

| Boiling Point | 92 °C @ 0.8 mmHg | [1] |

| Density | ~1.603 g/cm³ @ 20 °C | [1] |

| Storage | Store under inert gas (Nitrogen/Argon) at 2-8 °C. Moisture sensitive. | [1] |

Synthesis and Manufacturing

The synthesis of this compound requires precise control over reaction conditions to achieve regioselective sulfonation of a pre-functionalized aromatic precursor. The most direct and documented route involves the chlorosulfonation of 1-fluoro-2-(trifluoromethanesulfonyl)benzene.

2.1. Synthetic Pathway Overview

The reaction leverages the directing effects of the existing substituents on the benzene ring. The trifluoromethylsulfonyl group is a powerful meta-director, while the fluorine atom is an ortho-, para-director. The combination of these effects directs the incoming chlorosulfonyl group primarily to the desired position.

Caption: Key nucleophilic substitution reactions of the title compound.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this reagent makes it a valuable tool for introducing fluorinated motifs into complex molecules, a common strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. [4]

4.1. Intermediate for Bioactive Molecules

This compound is primarily used as an intermediate for synthesizing complex organic molecules, especially pharmaceuticals and agrochemicals. [1]Its ability to readily form sulfonamides makes it particularly useful, as the sulfonamide group is a privileged structure found in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants. [1]

4.2. Case Study: Synthesis of Bcl-2/Bcl-xL Inhibitors

A significant application of this compound is in the synthesis of potent inhibitors of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are critical targets in cancer therapy. [4]Derivatives synthesized from this building block have demonstrated high efficacy in inhibiting cancer cell growth, with IC₅₀ values in the low nanomolar range. [4]The trifluoromethylsulfonyl group plays a key role in achieving this high potency, highlighting the compound's importance in structure-based drug design. [4]

Spectroscopic Characterization

Analytical data confirms the structure of the compound. Key spectroscopic signatures are provided below.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (m, 1H), 8.15 (m, 1H), 7.73 (m, 1H). [3]The complex multiplets in the aromatic region are characteristic of the trisubstituted benzene ring with strong coupling interactions.

-

Mass Spectrometry (ESI): m/z = 307 [M-Cl+OH-H]⁻. [3]This fragment corresponds to the hydrolysis of the sulfonyl chloride in the mass spectrometer, a common observation for this class of compounds.

Safety and Handling

Due to its high reactivity, this compound must be handled with appropriate safety precautions.

-

Corrosivity: The compound is corrosive and can cause severe skin and eye burns upon contact. [1]* Reactivity with Water: It reacts violently with water, alcohols, and other protic nucleophiles, releasing corrosive hydrogen chloride gas. [1]All handling should be performed under anhydrous conditions in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory when working with this reagent.

Conclusion

This compound is a highly activated and versatile chemical building block with significant utility in modern organic synthesis. Its value is particularly pronounced in the field of drug discovery, where the strategic introduction of its unique fluorinated sulfonamide motif can lead to compounds with enhanced potency and favorable pharmacological properties. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its capabilities in the development of novel chemical entities.

References

- Vertex AI Search. (2023). Buy this compound | 1027345-07-8.

- Benchchem. (n.d.). This compound | 1027345-07-8.

- Chemicalbook. (2025). This compound | 1027345-07-8.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring 4-Fluoro-3-(trifluoromethyl)aniline: A Key Intermediate in Chemical Synthesis.

- CymitQuimica. (n.d.). Benzenesulfonyl chloride, 4-fluoro-3-[(trifluoromethyl)sulfonyl].

- PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

Sources

- 1. Buy this compound | 1027345-07-8 [smolecule.com]

- 2. Benzenesulfonyl chloride, 4-fluoro-3-[(trifluoromethyl)sul… [cymitquimica.com]

- 3. This compound | 1027345-07-8 [chemicalbook.com]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is a complex aromatic compound of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the unique interplay of its functional groups: a reactive sulfonyl chloride, an electron-withdrawing trifluoromethylsulfonyl group, and a fluorine atom. These substituents create a distinct electronic environment on the benzene ring, influencing its reactivity and making it a valuable building block for novel therapeutic agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, this guide moves beyond a mere listing of data, offering insights into the causal relationships between the molecular structure and the observed spectral features. The protocols described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness for researchers in the field.

Molecular Structure and Physicochemical Properties

The foundational step in interpreting spectral data is a clear understanding of the molecule's structure and fundamental properties.

Caption: Molecular structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₄O₄S₂ | [1] |

| Molecular Weight | 326.67 g/mol | [1] |

| CAS Number | 1027345-07-8 | [2] |

| Appearance | Solid | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the hydrogen, carbon, and fluorine environments.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Standardized workflow for NMR data acquisition and processing.

¹H NMR Spectral Data

The proton NMR spectrum reveals the substitution pattern on the aromatic ring. The strong electron-withdrawing effects of the sulfonyl chloride and trifluoromethylsulfonyl groups, along with the fluorine atom, significantly deshield the aromatic protons, shifting them downfield.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.4 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 |

| H-5 | ~8.2 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5, J(H,H) ≈ 2.0 |

| H-6 | ~7.9 | dd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.0 |

Note: The provided ¹H NMR data from a supplier (δ 8.25 (m, 1H), 8.15 (m, 1H), 7.73 (m, 1H) in DMSO-d6) lacks detailed multiplicity and coupling constants.[2] The values in the table are predicted based on the analysis of substituent effects.

Interpretation:

-

H-2: This proton is ortho to the sulfonyl chloride group and meta to the trifluoromethylsulfonyl group. It is expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom at C-4.

-

H-5: This proton is ortho to the fluorine atom and meta to both sulfonyl groups. It will exhibit the most complex splitting pattern, appearing as a doublet of doublet of doublets due to coupling with H-6, the fluorine atom at C-4, and a smaller long-range coupling with H-2.

-

H-6: This proton is ortho to the trifluoromethylsulfonyl group and meta to the sulfonyl chloride group. It will appear as a doublet of doublets due to coupling with H-5 and H-2.

¹³C NMR Spectral Data (Predicted)

Due to the lack of publicly available experimental data, the following ¹³C NMR chemical shifts are predicted based on the additivity rules for substituted benzenes. The strong electron-withdrawing nature of the substituents will significantly influence the chemical shifts, and the presence of fluorine will introduce characteristic C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | ~140 | d | ²J(C,F) ≈ 20-25 |

| C-2 | ~128 | d | ³J(C,F) ≈ 3-5 |

| C-3 | ~135 | q | ²J(C,F) ≈ 30-35 |

| C-4 | ~165 | d | ¹J(C,F) ≈ 250-260 |

| C-5 | ~118 | d | ²J(C,F) ≈ 20-25 |

| C-6 | ~132 | s | - |

| -CF₃ | ~120 | q | ¹J(C,F) ≈ 270-280 |

Interpretation:

-

C-1, C-3, and C-4: These carbons are directly attached to the electron-withdrawing groups and the fluorine atom, leading to significant downfield shifts.

-

C-4: The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a very large one-bond C-F coupling constant.

-

Other Aromatic Carbons: The remaining carbons will show smaller, long-range C-F couplings.

¹⁹F NMR Spectral Data (Predicted)

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for the aromatic fluorine and one for the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -105 to -115 | m |

| -CF ₃ | -60 to -65 | s |

Interpretation:

-

Ar-F: The fluorine atom on the aromatic ring is expected to appear as a multiplet due to coupling with the neighboring protons (H-2 and H-5). Its chemical shift will be in the typical range for aryl fluorides.

-

-CF₃: The three equivalent fluorine atoms of the trifluoromethyl group are expected to appear as a singlet, as there are no neighboring protons or fluorine atoms to couple with. The chemical shift is characteristic of a trifluoromethyl group attached to a sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Experimental Protocol for IR Data Acquisition

Caption: Standardized workflow for IR data acquisition and analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretching |

| 1380-1360 | Strong | Asymmetric SO₂ stretching (sulfonyl chloride) |

| 1190-1170 | Strong | Symmetric SO₂ stretching (sulfonyl chloride) |

| 1350-1340 | Strong | Asymmetric SO₂ stretching (trifluoromethylsulfonyl) |

| 1180-1160 | Strong | Symmetric SO₂ stretching (trifluoromethylsulfonyl) |

| 1280-1100 | Strong | C-F stretching (trifluoromethyl) |

| 1250-1200 | Strong | Ar-F stretching |

| 600-500 | Strong | S-Cl stretching |

Interpretation:

The IR spectrum will be dominated by the strong absorptions of the two sulfonyl groups. The asymmetric and symmetric stretching vibrations of both the sulfonyl chloride and the trifluoromethylsulfonyl groups will give rise to intense bands in the fingerprint region. Additionally, strong C-F stretching vibrations from both the aromatic fluorine and the trifluoromethyl group will be prominent. The presence of a strong band in the 600-500 cm⁻¹ region is characteristic of the S-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Standardized workflow for mass spectrometry data acquisition and analysis.

Predicted Mass Spectrum Fragmentation

A chemical supplier reports an ESI-MS result of m/z = 307 [M-Cl+OH-H], which corresponds to the hydrolysis product.[2] The following is a predicted fragmentation pattern under Electron Ionization (EI) conditions for the parent molecule.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 326, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at m/z 328 with approximately one-third the intensity of the M⁺˙ peak).

-

Loss of Cl: A primary fragmentation pathway will be the loss of a chlorine radical to give a fragment at m/z 291.

-

Loss of SO₂Cl: Cleavage of the C-S bond can lead to the loss of the sulfonyl chloride radical, resulting in a fragment at m/z 227.

-

Loss of CF₃: Loss of a trifluoromethyl radical from the molecular ion or subsequent fragments is possible, leading to a fragment at m/z 257.

-

Loss of SO₂: The elimination of sulfur dioxide (SO₂) is a common fragmentation pathway for sulfonyl compounds.

-

Further Fragmentations: Subsequent losses of SO₂ and other small molecules from the primary fragments will lead to a complex fragmentation pattern in the lower mass region.

Conclusion

References

-

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride. (2024). ChemBK. Available at: [Link]

-

Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (2015). Royal Society of Chemistry. Available at: [Link]

-

Benzenesulfonyl chloride. (n.d.). PubChem. Available at: [Link]

-

Benzenesulfonyl chloride. (n.d.). NIST WebBook. Available at: [Link]

-

4-Fluoro-3-(TRIFluoroMETHYL)Benzenesulphonyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Calculated and experimental 13 C NMR chemical shifts | Download Table. (n.d.). ResearchGate. Available at: [Link]

-

4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride (C7H3ClF4O2S). (n.d.). PubChemLite. Available at: [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Available at: [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Available at: [Link]

-

Benzenesulfonyl chloride. (n.d.). Wikipedia. Available at: [Link]

-

Fluorine NMR. (n.d.). University of California, San Diego. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2021). Nature Communications. Available at: [Link]

-

Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. (2023). Scientific Reports. Available at: [Link]

-

Series of 19 F NMR spectra recorded during the process of warming a... (n.d.). ResearchGate. Available at: [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]

-

Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2022). Freie Universität Berlin. Available at: [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Available at: [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (1976). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. (2023). Green Chemistry. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available at: [Link]

-

13C NMR Spectroscopy. (n.d.). Thieme. Available at: [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). ResearchGate. Available at: [Link]

-

Journal of Synthetic Chemistry. (2024). Available at: [Link]

-

Attempt any two of the following: i) Explain long range coupling in arom... (2025). Filo. Available at: [Link]

-

Site-selective ¹³C incorporation in aromatic side-chains using... (n.d.). ResearchGate. Available at: [Link]

Sources

solubility of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 1027345-07-8), a key reagent in contemporary organic synthesis and medicinal chemistry. Due to the limited availability of public, quantitative solubility data, this document establishes a theoretical solubility profile based on first principles of chemical structure and reactivity. Furthermore, it furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this reagent's behavior in various organic solvents to optimize reaction conditions, ensure safety, and achieve scalable synthetic outcomes.

Introduction: A Critical Reagent in Modern Synthesis

This compound is a highly functionalized aromatic sulfonyl chloride. Its structure is distinguished by two potent electron-withdrawing groups—a fluorine atom and a trifluoromethylsulfonyl group—which significantly activate the sulfonyl chloride moiety towards nucleophilic attack.[1] This enhanced reactivity makes it a valuable building block for the synthesis of complex molecules, particularly in the creation of sulfonamides.[2]

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents, from antibacterial "sulfa drugs" to carbonic anhydrase inhibitors used in treating glaucoma.[2] The success of any synthetic procedure involving this reagent is fundamentally dependent on its solubility in the chosen reaction medium. Proper solvent selection dictates reaction kinetics, influences impurity profiles, and is a critical parameter for downstream processing, including workup and purification. This guide provides the foundational knowledge required to make informed decisions regarding solvent systems for this versatile compound.

Core Physicochemical Properties and Safety Imperatives

A thorough understanding of the compound's physical properties and chemical hazards is a prerequisite for its safe and effective use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1027345-07-8 | [3] |

| Molecular Formula | C₇H₃ClF₄O₄S₂ | [4] |

| Molecular Weight | 326.67 g/mol | [4] |

| Appearance | Solid or Clear to light yellow/pale amber liquid | [1][4][5] |

| Boiling Point | 92 °C @ 0.8 mmHg | [1] |

| Density | ~1.6 - 1.7 g/cm³ (Predicted/Reported) | [1][5] |

Critical Safety & Handling Protocols

As a highly reactive sulfonyl chloride, this compound presents significant hazards. Adherence to strict safety protocols is mandatory.

-

Corrosivity: The compound is corrosive and can cause severe skin and eye burns upon contact.[1] Always use appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves (e.g., butyl rubber or laminate), and a lab coat or full suit.[6][7]

-

Moisture Sensitivity: this compound is highly sensitive to moisture. It will react violently with water and other protic substances (e.g., alcohols) to release corrosive and toxic gases, including hydrochloric acid (HCl).[1][8] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and all glassware and solvents must be scrupulously dried.

-

Inhalation Hazard: Vapors are pungent and harmful if inhaled.[7][9] All manipulations should occur within a certified chemical fume hood to ensure adequate ventilation.[7]

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere, preferably in a cool, dry environment (e.g., 2-8°C) away from incompatible materials such as water, alkalis, metals, and oxidizing agents.[1][5][8]

Theoretical Solubility Profile and Solvent Selection Rationale

The solubility of a compound is governed by the principle of "like dissolves like." An analysis of the molecular structure of this compound allows for a predictive understanding of its behavior in various solvent classes.

-

Aromatic Core: The benzene ring provides a nonpolar character.

-

Highly Polar Groups: The sulfonyl chloride (-SO₂Cl), trifluoromethylsulfonyl (-SO₂CF₃), and fluoro (-F) groups are strongly polar and electron-withdrawing.

This duality suggests that the compound will exhibit optimal solubility in polar aprotic solvents that can stabilize the polar regions of the molecule without reacting with the electrophilic sulfonyl chloride group.

-

Recommended Solvents (Aprotic): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are predicted to be effective solvents.

-

Reactive Solvents (Protic): Water, methanol, ethanol, and other alcohols will react via solvolysis to form the corresponding sulfonic acid or ester. These should be avoided unless the reaction is the intended purpose.

-

Poor Solvents (Nonpolar): Nonpolar hydrocarbon solvents such as hexanes, cyclohexane, and toluene are expected to be poor solvents due to their inability to solvate the highly polar functional groups of the molecule.

Solubility Data Overview

While precise, publicly available quantitative solubility data (e.g., in g/100 mL) is scarce, a qualitative profile can be constructed based on the principles outlined above and information from analogous compounds.

Table 2: Predicted Solubility of this compound

| Solvent | Formula | Solvent Type | Predicted Solubility | Remarks |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Common solvent for reactions with sulfonyl chlorides. |

| Tetrahydrofuran | C₄H₈O | Polar Aprotic | Soluble | Ethereal solvent; ensure it is anhydrous and peroxide-free. |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | Useful for a wide range of organic reactions. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Good general-purpose solvent. |

| Dimethylformamide | C₃H₇NO | Polar Aprotic | Soluble | High-boiling polar solvent; may be difficult to remove. |

| Dimethyl Sulfoxide | C₂H₆OS | Polar Aprotic | Soluble | High-boiling; incompatible with strong bases and some reagents. |

| Hexanes | C₆H₁₄ | Nonpolar | Insoluble | Unlikely to effectively solvate the compound. |

| Water | H₂O | Polar Protic | Reactive | Reacts to form the corresponding sulfonic acid.[1][9] |

| Methanol / Ethanol | CH₃OH / C₂H₅OH | Polar Protic | Reactive | Reacts to form the corresponding sulfonate esters.[1] |

Experimental Protocols for Empirical Solubility Determination

Given the lack of published quantitative data, empirical determination is essential for process optimization. The following workflow and protocols provide a systematic approach.

General Workflow for Solubility Testing

The process begins with a rapid qualitative assessment to screen potential solvents, followed by a more rigorous quantitative method for promising candidates.

Caption: Factors influencing the solubility of the title compound.

Ultimately, the strong polarity of the sulfonyl and fluoro groups dominates the compound's character, dictating a preference for polar solvents. The critical factor, however, is the reactivity of the sulfonyl chloride group, which strictly divides potential solvents into two classes: inert (aprotic) and reactive (protic).

Conclusion

This compound is a reactive and highly functionalized synthetic building block. Its solubility is highest in polar aprotic solvents such as DCM, THF, and acetonitrile. Protic solvents like water and alcohols are unsuitable for dissolution as they readily react with the compound. Due to the absence of extensive published data, researchers must perform empirical solubility tests, starting with a rapid qualitative assessment followed by a precise quantitative shake-flask method for promising solvent candidates. A comprehensive understanding of both the solubility and reactivity profile is paramount to the safe handling and successful application of this important reagent in research and development.

References

-

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride - ChemBK. [Online]. Available: [Link]

-

BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS - Loba Chemie. [Online]. Available: [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. [Online]. Available: [Link]

-

4-FLUORO-3-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE CAS#: 1682-10-6 - Molbase. [Online]. Available: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. [Online]. Available: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay - National Institutes of Health. [Online]. Available: [Link]

-

A New, Mild Preparation of Sulfonyl Chlorides - ResearchGate. [Online]. Available: [Link]

Sources

- 1. Buy this compound | 1027345-07-8 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 1027345-07-8 [chemicalbook.com]

- 4. Benzenesulfonyl chloride, 4-fluoro-3-[(trifluoromethyl)sul… [cymitquimica.com]

- 5. This compound | 1027345-07-8 [amp.chemicalbook.com]

- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 7. lobachemie.com [lobachemie.com]

- 8. nj.gov [nj.gov]

- 9. 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride [chembk.com]

An In-depth Technical Guide to the Electrophilicity and Applications of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl Chloride

Introduction: A Uniquely Potent Electrophile for Modern Chemistry

In the landscape of modern organic synthesis, the demand for highly reactive, yet selective, reagents is ever-present. 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride has emerged as a powerhouse electrophile, finding significant utility in drug discovery, materials science, and chemical biology.[1][2] Its heightened reactivity stems from the synergistic electron-withdrawing effects of the fluoro and trifluoromethylsulfonyl substituents on the aromatic ring, which render the sulfonyl chloride moiety exceptionally susceptible to nucleophilic attack.[2] This guide provides a comprehensive overview of the synthesis, electronic properties, and key applications of this versatile reagent, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

| Property | Value | Source |

| CAS Number | 1027345-07-8 | [3] |

| Molecular Formula | C₇H₃ClF₄O₄S₂ | [4] |

| Molecular Weight | 326.7 g/mol | [4] |

| Appearance | Clear to light yellow liquid | [1] |

| Density | ~1.603 g/cm³ at 20 °C | [1] |

| Boiling Point | 92 °C at 0.8 mmHg | [1] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8 °C | [1] |

Safety and Handling: this compound is a moisture-sensitive and corrosive compound.[1] It can react violently with water and alcohols.[1] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

The Genesis of Extreme Electrophilicity: A Structural and Electronic Analysis

The remarkable reactivity of this compound is not accidental; it is a direct consequence of its molecular architecture. The benzene ring is decorated with two powerful electron-withdrawing groups: a fluorine atom at the 4-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 3-position.[2]

-

Inductive and Resonance Effects: Both the fluorine atom and the trifluoromethylsulfonyl group exert strong inductive effects (-I), pulling electron density away from the aromatic ring. The trifluoromethylsulfonyl group also exhibits a strong resonance-withdrawing effect (-M). This cumulative electron withdrawal significantly depletes the electron density of the sulfonyl chloride group, making the sulfur atom highly electron-deficient and thus, a potent electrophilic center.

The following diagram illustrates the key electronic influences that contribute to the high electrophilicity of the sulfur atom in the sulfonyl chloride group.

Caption: Electron-withdrawing effects enhancing sulfur electrophilicity.

Synthesis of this compound: A Validated Protocol

The synthesis of this reagent is typically achieved through the chlorosulfonation of a suitably substituted benzene precursor. The following protocol is based on established literature procedures.[3][5]

Experimental Protocol: Synthesis from 1-Fluoro-2-(trifluoromethylsulfonyl)benzene

Materials:

-

1-Fluoro-2-(trifluoromethylsulfonyl)benzene

-

Chlorosulfonic acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Crushed ice

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-fluoro-2-(trifluoromethylsulfonyl)benzene (10.00 g, 43.83 mmol) in chlorosulfonic acid (35.00 mL).[3]

-

Causality: Chlorosulfonic acid serves as both the solvent and the sulfonating agent. The reaction is performed under an inert atmosphere to prevent the reaction of the highly reactive species with atmospheric moisture.

-

-

Heat the reaction mixture to 120°C and maintain this temperature for 5 hours.[3]

-

Causality: The elevated temperature is necessary to drive the electrophilic aromatic substitution reaction to completion. The reaction time is optimized to maximize the yield of the desired product.

-

-

After the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice (100 g) and water (300 mL) with vigorous stirring.[3]

-

Causality: This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid and precipitating the organic product. The slow addition to ice water is crucial to manage the exothermic nature of the quenching process.

-

-

Extract the aqueous mixture with dichloromethane (2 x 80 mL).[3]

-

Causality: Dichloromethane is an effective solvent for extracting the desired sulfonyl chloride from the aqueous phase.

-

-

Combine the organic phases and wash them with distilled water (2 x 200 mL) to remove any remaining acid.[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.[3] The product can often be used in the next step without further purification.[3]

-

Causality: Anhydrous sodium sulfate is a drying agent that removes residual water from the organic solvent. Concentration under reduced pressure allows for the removal of the volatile solvent at a lower temperature, preventing potential degradation of the product.

-

Sources

mechanism of action of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

An In-depth Technical Guide to the Mechanism of Action of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl Chloride

Executive Summary